molecular formula C36H54N9O17P3S B10778469 CoA-S-trimethylene-acetyl-tryptamine

CoA-S-trimethylene-acetyl-tryptamine

Cat. No. B10778469
M. Wt: 1009.9 g/mol
InChI Key: RFOXOYXMKJPZDH-VTINEICCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Coa-S-Trimethylene-Acetyl-Tryptamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms .

properties

Molecular Formula

C36H54N9O17P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C36H54N9O17P3S/c1-36(2,31(49)34(50)40-13-11-27(47)39-14-16-66-15-6-5-9-26(46)38-12-10-22-17-41-24-8-4-3-7-23(22)24)19-59-65(56,57)62-64(54,55)58-18-25-30(61-63(51,52)53)29(48)35(60-25)45-21-44-28-32(37)42-20-43-33(28)45/h3-4,7-8,17,20-21,25,29-31,35,41,48-49H,5-6,9-16,18-19H2,1-2H3,(H,38,46)(H,39,47)(H,40,50)(H,54,55)(H,56,57)(H2,37,42,43)(H2,51,52,53)/t25-,29-,30-,31+,35-/m1/s1

InChI Key

RFOXOYXMKJPZDH-VTINEICCSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Origin of Product

United States

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